N-(5-((4-phenylpiperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide
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Overview
Description
N-(5-((4-phenylpiperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
Scientific Research Applications
N-(5-((4-phenylpiperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research focuses on its potential therapeutic applications, such as anticancer, antiviral, and neuroprotective effects.
Industry: It is explored for its use in developing new materials and chemical processes
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit acetylcholinesterase , suggesting that this compound may also target enzymes involved in neurotransmission.
Mode of Action
This is a common mechanism of action for many drugs, particularly those that target enzymes .
Biochemical Pathways
Given its potential role as an acetylcholinesterase inhibitor, it may affect cholinergic neurotransmission . This could have downstream effects on a variety of physiological processes, including muscle contraction, heart rate, and cognition.
Result of Action
Similar compounds have been shown to induce apoptosis and cause g1-phase arrest in cancer cells . This suggests that N-(5-((4-phenylpiperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide may have similar effects.
Future Directions
Thiazole derivatives are widely studied for their potential antitumor activities . Some of these have been developed into clinical drugs, including Dabrafenib and Dasatinib . Piperazine, a saturated nitrogen-containing hexa-heterocycle, is playing an evolving role in rational drug design and discovery . This moiety exists in many well-known clinical drugs with various therapeutic uses, including anticancer agents . For the past few years, a number of compounds containing thiazole and piperazine moiety were synthesized and found to possess potent anticancer activity . Therefore, there is potential for future research and development in this area.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-phenylpiperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the phenylpiperazine and acetamide groups. Common reagents used in these reactions include thionyl chloride, piperazine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-((4-phenylpiperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides: Studied for their antitumor activities.
Uniqueness
Its ability to interact with multiple molecular targets makes it a versatile compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[5-(4-phenylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-12(20)17-15-16-11-14(23-15)24(21,22)19-9-7-18(8-10-19)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKATKGHFIMCFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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